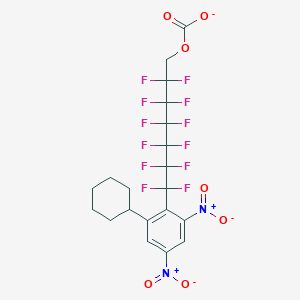
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, dinitrophenyl group, and a dodecafluoroheptyl carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate typically involves multiple steps. One common approach is to start with the preparation of 2-Cyclohexyl-4,6-dinitrophenol, which can be synthesized through nitration of cyclohexylphenol. This intermediate is then reacted with dodecafluoroheptyl chloroformate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate involves its interaction with specific molecular targets. The compound’s dinitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated heptyl chain may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclohexyl-4,6-dinitrophenyl propionate
- Carbonic acid (2-cyclohexyl-4,6-dinitrophenyl) ethyl ester
- (2-Cyclohexyl-4,6-dinitrophenyl) acetate
Uniqueness
Compared to similar compounds, 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate is unique due to its extended fluorinated heptyl chain, which imparts distinct chemical and physical properties. This feature enhances its stability, hydrophobicity, and potential for use in specialized applications, such as advanced material development and targeted drug delivery systems.
Propiedades
Número CAS |
42421-29-4 |
|---|---|
Fórmula molecular |
C20H15F12N2O7- |
Peso molecular |
623.3 g/mol |
Nombre IUPAC |
[7-(2-cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl] carbonate |
InChI |
InChI=1S/C20H16F12N2O7/c21-15(22,8-41-14(35)36)17(25,26)19(29,30)20(31,32)18(27,28)16(23,24)13-11(9-4-2-1-3-5-9)6-10(33(37)38)7-12(13)34(39)40/h6-7,9H,1-5,8H2,(H,35,36)/p-1 |
Clave InChI |
HTTIYIFGFKTNKL-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(C(C(C(C(C(COC(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


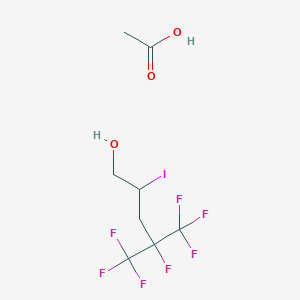
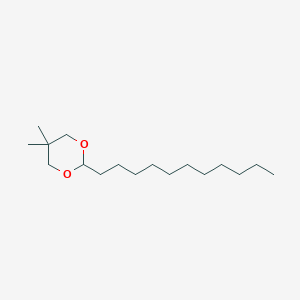
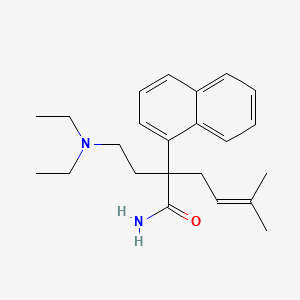
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
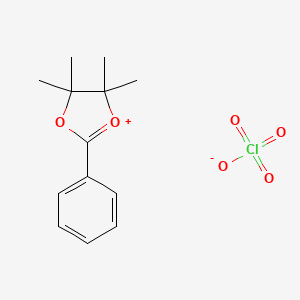
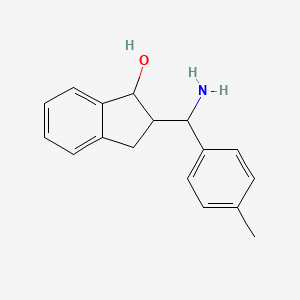
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)

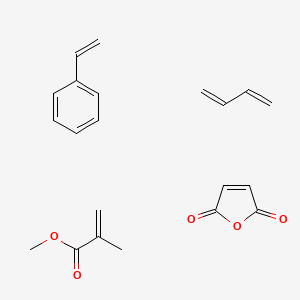
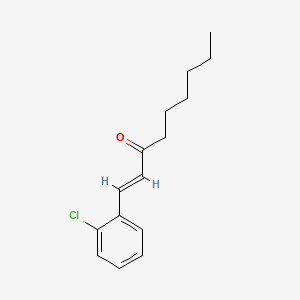
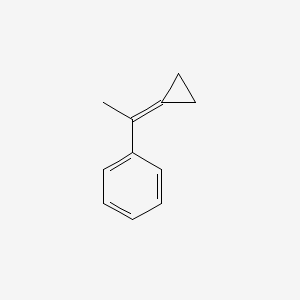
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)

